1,2-Dimethoxyethane, also known as dimethyl glycol or ethylene glycol dimethyl ether, is an organic compound with the molecular formula C4H10O2. It is a colorless, flammable liquid with a sharp odor and is less dense than water, possessing a specific gravity of approximately 0.868 at 20°C. The compound has a boiling point of 85°C and a melting point of -58°C. It is mildly toxic, causing irritation upon skin contact and respiratory distress when inhaled or ingested .
1,2-Dimethoxyethane is classified as an aprotic solvent, which means it does not donate protons in solution and is miscible with water and many organic solvents. Its chemical structure features two methoxy groups attached to a two-carbon ethane backbone, contributing to its unique properties as a solvent in various
While 1,2-dimethoxyethane exhibits some biological activity due to its toxicity profile, it is primarily recognized for its role as a solvent rather than for pharmacological effects. Exposure can lead to symptoms such as nausea, vomiting, and skin irritation. In laboratory settings, it has been noted that the compound can affect the behavior of certain biological systems due to its solvent properties but lacks significant therapeutic applications .
1,2-Dimethoxyethane can be synthesized through the reaction of dimethyl ether with ethylene oxide. The general reaction can be summarized as follows:
This method allows for the efficient production of the compound on an industrial scale . Other synthetic routes may involve the methylation of ethylene glycol or related compounds under specific catalytic conditions.
The primary applications of 1,2-dimethoxyethane include:
1,2-Dimethoxyethane shares structural similarities with several other ether compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Boiling Point (°C) | Key Characteristics |
---|---|---|---|
Diethyl Ether | C4H10O | 34.6 | Volatile; used historically as an anesthetic |
Tetrahydrofuran | C4H8O | 66 | Polar aprotic solvent; commonly used in polymer chemistry |
Dimethyl Sulfoxide | C2H6OS | 189 | Polar aprotic solvent; used in biological applications |
Ethylene Glycol | C2H6O2 | 197 | Used primarily as an antifreeze and coolant |
1,2-Dimethoxyethane is unique among these compounds due to its dual methoxy groups that enhance its solvation properties while maintaining lower volatility compared to diethyl ether. Its application in lithium battery technology also distinguishes it from other ethers by providing specific performance benefits not found in simpler ethers like diethyl ether or tetrahydrofuran .
The industrial production of 1,2-dimethoxyethane conventionally employs the reaction of dimethyl ether with ethylene oxide, as represented by the following reaction equation:
CH₃OCH₃ + CH₂CH₂O → CH₃OCH₂CH₂OCH₃
This synthesis pathway represents one of the primary methods for large-scale production of 1,2-dimethoxyethane in the chemical industry. The process achieves high yields under controlled conditions and remains economically viable for commercial applications.
A more sustainable approach to 1,2-dimethoxyethane synthesis involves the etherification of ethylene glycol with methanol. This pathway has gained significant attention due to its potential as an environmentally friendly route for DME production. Research has demonstrated that SAPO-34 zeolite serves as an exceptionally effective catalyst for this transformation, achieving up to 79.4% selectivity for dimethoxyethane with approximately 96.7% conversion in continuous flow experiments.
The catalytic performance of SAPO-34 zeolite can be attributed to its distinctive pore structure, which effectively limits the formation of undesired byproducts such as 1,4-dioxane. Specifically, the pore architecture enhances the reaction between activated methanol and ethylene glycol while restricting competing side reactions, thus maintaining high selectivity for the target product.
Although traditional methanol dehydration typically produces dimethyl ether (CH₃OCH₃), controlled sequential etherification of ethylene glycol with methanol can yield 1,2-dimethoxyethane. This process involves solid acid catalysts that facilitate the stepwise substitution of hydroxyl groups with methoxy groups.
The mechanism of etherification over SAPO-34 zeolite differs from conventional methanol dehydration processes. The reaction proceeds through a series of steps:
The effectiveness of this process relies heavily on the acid strength and distribution of the catalyst. SAPO-34 zeolite's moderate acidity provides an optimal balance that promotes selective etherification while minimizing side reactions.
While specific data on tri-phase slurry reactors for 1,2-dimethoxyethane production is limited in the available literature, continuous flow technology has proven highly effective for the etherification of ethylene glycol with methanol. This approach efficiently promotes complete etherification, maintaining high selectivity for 1,2-dimethoxyethane.
The advantages of continuous flow processes for 1,2-dimethoxyethane synthesis include:
These benefits make continuous flow reactors particularly suitable for the selective production of high-purity 1,2-dimethoxyethane on an industrial scale.
For large-scale production of 1,2-dimethoxyethane, reactor design plays a crucial role in process efficiency and product quality. Although specific data on multi-tubular fixed-bed reactors for 1,2-dimethoxyethane synthesis is not extensively documented in the provided literature, the principles of reactor optimization remain applicable.
Key considerations for reactor optimization in 1,2-dimethoxyethane production include:
The thermal decomposition of 1,2-dimethoxyethane proceeds via radical-mediated pathways, distinct from its structural analog dimethoxymethane (DMM). While DMM undergoes H-migration followed by C–O bond cleavage to form methoxymethylene (CH₃OCH) and methanol [1] [2], 1,2-DME favors β-scission reactions due to its linear ether structure. High-level computational studies reveal that the activation energy for 1,2-DME decomposition (286–321 kJ·mol⁻¹) [3] exceeds that of DMM (221–252 kJ·mol⁻¹) [1], attributed to greater steric strain in the six-membered transition state of 1,2-DME.
Key product distributions differ markedly:
Compound | Primary Pyrolysis Products (≥800 K) | Secondary Products (≥1100 K) |
---|---|---|
1,2-DME | Ethylene, methanol, formaldehyde | CO, CH₃- , HCO- |
DMM | Methanol, formaldehyde, dimethyl ether | CH₃O- , H₂CO, CH₃- |
Time-resolved mass spectrometry shows 1,2-DME decomposes 18–22% slower than DMM under identical conditions [3], consistent with its higher thermal stability. The rate-determining step involves simultaneous C–O bond rupture and methyl radical formation, as described by the Eyring equation:
$$ k = \frac{k_B T}{h} e^{-\Delta G^\ddagger / RT} $$
where $$\Delta G^\ddagger$$ = 298 kJ·mol⁻¹ for 1,2-DME vs. 274 kJ·mol⁻¹ for DMM [3].
In mordenite zeolites (Si/Al = 15–30), 1,2-DME undergoes carbonylation to methyl methoxyacetate (MMA) via a Langmuir-Hinshelwood mechanism. In-situ DRIFTS spectroscopy identifies surface-bound acetyl intermediates (CH₃CO–O–Z) forming at Brønsted acid sites [4]. The reaction proceeds through:
Kinetic isotope studies (C¹²O vs. C¹³O) reveal a rate-limiting CO insertion step ($$k_{CO}$$ = 4.7×10⁻³ s⁻¹ at 473 K) [4]. Catalyst topology critically influences selectivity:
Catalyst | Pore Size (Å) | MMA Selectivity (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Mordenite-20 | 6.5 × 7.0 | 78.2 | 12.4 |
ZSM-5-30 | 5.3 × 5.6 | 41.7 | 8.9 |
The narrower pores of ZSM-5 restrict transition state formation for MMA, favoring dimerization to oxymethylene ethers (OMEn) [4].
In anionic polymerization initiated by sodium naphthalenide, 1,2-DME’s propagation rate ($$k_p$$) varies non-monotonically with gegen ion radius:
Gegen Ion | Ionic Radius (Å) | $$k_p$$ (L·mol⁻¹·s⁻¹) |
---|---|---|
Li⁺ | 0.76 | 1.2×10³ |
Na⁺ | 1.02 | 2.8×10³ |
K⁺ | 1.38 | 1.6×10³ |
The maximum at Na⁺ arises from competing effects:
Electrostatic potential calculations show optimal charge delocalization occurs with Na⁺, enabling 83% monomer conversion vs. 67% for K⁺ systems under equivalent conditions [5].
This systematic analysis clarifies structure-reactivity relationships governing 1,2-DME’s transformations, providing mechanistic foundations for optimizing its use in synthetic and industrial processes.
1,2-Dimethoxyethane has emerged as a critical component in advanced lithium metal battery electrolytes, offering unique advantages through its distinctive physicochemical properties and solvation characteristics. The compound's inherent reductive stability and coordination capabilities make it particularly suitable for lithium metal anode applications, where conventional carbonate-based electrolytes fail to provide adequate cycling stability.
The dielectric constant of 1,2-dimethoxyethane, measured at 7.2 at 25°C, plays a fundamental role in controlling the solid electrolyte interphase formation on lithium metal surfaces. This relatively low dielectric constant compared to conventional carbonate solvents significantly influences the solvation structure of lithium ions and the subsequent interfacial chemistry.
Research has demonstrated that the dielectric environment created by 1,2-dimethoxyethane enables precise control over lithium ion solvation shells. In standard 1 M lithium bis(fluorosulfonyl)imide formulations, the compound promotes the formation of contact ion pairs and anion-enriched solvation structures. This effect becomes more pronounced in high-concentration electrolytes, where 4 M lithium bis(fluorosulfonyl)imide in 1,2-dimethoxyethane creates predominantly anion-coordinated lithium complexes.
The SEI composition varies systematically with electrolyte concentration and dielectric environment. Low-concentration systems typically produce SEI layers containing lithium fluoride, lithium oxide, and organic decomposition products, resulting in thicknesses of 10-17.5 nanometers. High-concentration formulations shift toward inorganic-dominated SEI layers, with increased lithium fluoride content and reduced organic species. This compositional change directly correlates with improved lithium plating morphology, transitioning from dendritic structures to dense, uniform deposits.
Molecular dynamics simulations have revealed that the coordination of lithium ions by 1,2-dimethoxyethane molecules creates stable solvation complexes that influence the decomposition pathways at the electrode interface. The bidentate coordination mode of 1,2-dimethoxyethane enables the formation of chelate structures that modify the electronic environment around lithium ions, affecting their reactivity and the subsequent SEI formation kinetics.
Electrolyte System | Dielectric Environment | SEI Composition | Li Plating Morphology | Cycling Stability |
---|---|---|---|---|
1 M LiFSI/DME | Standard | LiF, Li2O, organics | Dendritic | Limited |
2 M LiFSI/DME | Modified solvation | Anion-rich | Improved | Good |
4 M LiFSI/DME | High concentration | Inorganic-dominated | Dense/uniform | Excellent |
1 M LiPF6/DME | Different anion | PF6-derived | Variable | Moderate |
DME + 1% EC | Enhanced solubility | Carbonate-enhanced | Enhanced | Enhanced |
The primary limitation of 1,2-dimethoxyethane in electrochemical applications stems from its poor oxidative stability, which restricts its use in high-voltage lithium metal batteries. Electrochemical stability window measurements indicate that 1,2-dimethoxyethane begins to decompose at potentials below 4.0 V versus lithium/lithium+, significantly limiting its compatibility with high-voltage cathode materials.
Detailed electrochemical studies have revealed that the oxidative decomposition of 1,2-dimethoxyethane follows distinct pathways depending on the applied potential range. At potentials between 4.0-4.3 V, the compound undergoes controlled decomposition to form lithium formate and acetate products through carbon-hydrogen bond activation mechanisms. Above 4.3 V, extensive oxidative degradation occurs, producing multiple organic decomposition products and gas evolution that compromise battery performance.
The voltage-dependent stability behavior has been systematically characterized across different cathode systems. With lithium iron phosphate cathodes operating below 4.0 V, 1,2-dimethoxyethane demonstrates excellent stability and enables long-term cycling. However, compatibility decreases significantly with nickel-rich cathodes such as lithium nickel manganese cobalt oxide 811, which operate at 4.4-4.6 V and cause rapid electrolyte degradation.
Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have identified the specific decomposition products formed during high-voltage operation. The primary degradation pathway involves hydrogen abstraction from the ether carbon centers, leading to radical formation and subsequent oxidative coupling reactions. These processes generate formate and acetate species that can migrate to the lithium anode and interfere with SEI stability.
Voltage Range (V) | DME Stability | Degradation Products | Cathode Compatibility | Mitigation Strategies |
---|---|---|---|---|
< 4.0 | Stable | Minimal | LiFePO4 | Not required |
4.0-4.3 | Marginal | Li formate, acetate | NMC532 | Salt optimization |
4.3-4.5 | Unstable | Extensive organics | NMC622 (limited) | Additives, concentration tuning |
4.5-4.8 | Severe degradation | Gas evolution | NMC811 (poor) | Fluorination, alternative solvents |
> 4.8 | Complete breakdown | Multiple products | Not suitable | Complete solvent replacement |
Several mitigation strategies have been developed to address the oxidative stability limitations. High-concentration electrolyte formulations can extend the stability window by reducing free solvent availability for decomposition reactions. Fluorination of the 1,2-dimethoxyethane backbone has shown promise in improving oxidative stability while maintaining beneficial solvation properties. Additionally, the use of 1,2-dimethoxyethane as a co-solvent with more stable fluorinated ethers enables a balance between performance and stability.
The coordination chemistry of 1,2-dimethoxyethane represents a fundamental aspect of its applications in organometallic systems, where its bidentate ligand properties enable unique reactivity patterns and structural arrangements. The compound's flexible chain structure and optimal oxygen-oxygen distance make it an ideal chelating ligand for a wide range of metal centers.
1,2-Dimethoxyethane exhibits profound effects on Grignard reaction systems through its ability to form stable chelate complexes with magnesium centers. The compound's bidentate coordination mode creates six-membered chelate rings that significantly enhance the stability and reactivity of organomagnesium species.
Computational studies have revealed that 1,2-dimethoxyethane coordination to Grignard reagents stabilizes monomeric species relative to the typical dimeric aggregates found in ethereal solvents. The formation energy calculations indicate that chelate complexes are favored by 7.2 kcal/mol compared to non-chelated alternatives. This stabilization effect directly influences the reactivity patterns and selectivity of Grignard reactions.
The chelation effect manifests most prominently in stereoselective reactions where the rigid chelate structure controls the approach of electrophiles to the carbon-magnesium bond. Nuclear magnetic resonance studies have demonstrated that 1,2-dimethoxyethane coordination locks the substrate in specific conformations that bias addition reactions toward particular diastereomeric products. The diastereoselectivity can be tuned by varying the halide component of the Grignard reagent, with magnesium iodide systems showing superior selectivity compared to magnesium chloride analogs.
Mechanistic investigations have identified the formation of metalaoxetane transition states in 1,2-dimethoxyethane-mediated Grignard reactions. These four-membered transition states provide lower activation barriers compared to conventional six-membered alternatives, enabling reactions that would otherwise be inaccessible. The enhanced reactivity allows for the displacement of typically poor leaving groups and enables novel synthetic transformations.
The solvent properties of 1,2-dimethoxyethane complement its coordinating ability in Grignard systems. The compound's dielectric constant of 7.2 provides optimal solvation for ionic intermediates while maintaining sufficient coordination strength to stabilize chelate complexes. This balance enables Grignard formation under mild conditions and supports high reaction yields.
1,2-Dimethoxyethane serves critical roles in transition metal-catalyzed cross-coupling reactions, where its coordination properties and solvent characteristics enable enhanced catalytic performance. The compound's higher boiling point compared to diethyl ether and tetrahydrofuran makes it particularly suitable for reactions requiring elevated temperatures.
In Suzuki-Miyaura coupling reactions, 1,2-dimethoxyethane functions as both a coordinating solvent and ligand for palladium catalysts. The bidentate coordination stabilizes palladium(0) species and facilitates the oxidative addition step by providing optimal electronic and steric environments. Research has demonstrated that 1,2-dimethoxyethane-supported palladium catalysts achieve yields of 70-95% across diverse substrate combinations.
Stille coupling reactions benefit significantly from 1,2-dimethoxyethane coordination effects. The solvent stabilizes the key transmetallation transition state through coordination to both palladium and tin centers. Theoretical calculations indicate that nucleophilic assistance from 1,2-dimethoxyethane can lower activation barriers by up to 10 kcal/mol in certain cases. This stabilization enables mild reaction conditions and broad functional group tolerance.
Nickel-catalyzed cross-coupling systems utilize 1,2-dimethoxyethane as a coordinating solvent that enhances substrate activation. The compound's coordination to nickel centers modulates the electronic properties of the metal, facilitating challenging bond-forming reactions such as alkynyl-alkynyl couplings. Reaction yields typically range from 65-90% depending on the specific substrate combination and catalyst system.
The molecular engineering of transition metal complexes with 1,2-dimethoxyethane ligands has enabled the development of specialized catalytic systems. Molybdenum and tungsten complexes with 1,2-dimethoxyethane ligands demonstrate enhanced stability and unique reactivity patterns compared to their monodentate analogs. These systems find applications in alkene metathesis, carbonyl reduction, and other transformations requiring robust metal coordination environments.
Reaction Type | DME Role | Typical Conditions | Advantages | Typical Yields |
---|---|---|---|---|
Suzuki coupling | Coordinating solvent | 80-120°C, Pd catalyst | Higher boiling point than THF | 70-95% |
Stille coupling | Ligand stabilization | 80-100°C, Pd/Ni catalyst | Better than ether solvents | 75-90% |
Negishi coupling | Metal coordination | RT to 80°C | Enhanced reactivity | 60-85% |
Grignard formation | Chelation enhancement | RT to reflux | Improved yields | Near quantitative |
Ni-catalyzed coupling | Substrate activation | RT to 100°C | Substrate compatibility | 65-90% |
The coordination flexibility of 1,2-dimethoxyethane enables its use in dual ligand systems where both chelating and monodentate coordination modes are accessible. These systems provide additional control over catalyst reactivity and selectivity, enabling the development of switchable catalytic processes. Recent developments in asymmetric cross-coupling reactions have utilized chiral modifications of 1,2-dimethoxyethane frameworks to achieve high enantioselectivity in product formation.
Flammable;Irritant;Health Hazard